molecular formula C12H8BrN3 B1520238 6-Bromo-8-phenylimidazo[1,2-a]pyrazine CAS No. 1159815-57-2

6-Bromo-8-phenylimidazo[1,2-a]pyrazine

Cat. No. B1520238
CAS RN: 1159815-57-2
M. Wt: 274.12 g/mol
InChI Key: BTNPEXCLDJWMNJ-UHFFFAOYSA-N
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Description

“6-Bromo-8-phenylimidazo[1,2-a]pyrazine” is a chemical compound with the molecular formula C12H8BrN3 . It has a molecular weight of 274.12 .


Molecular Structure Analysis

The InChI code for “6-Bromo-8-phenylimidazo[1,2-a]pyrazine” is 1S/C12H8BrN3/c13-10-8-16-7-6-14-12(16)11(15-10)9-4-2-1-3-5-9/h1-8H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-Bromo-8-phenylimidazo[1,2-a]pyrazine” is a solid compound . It should be stored at a temperature between 2-8°C in an inert atmosphere .

Scientific Research Applications

Proteomics Research

6-Bromo-8-phenylimidazo[1,2-a]pyrazine is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in constructing complex molecules for pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities .

Material Science

In material science, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine can be used to develop new materials with specific optical or electronic properties, potentially useful for creating advanced sensors or semiconductors .

Chromatography

As a standard or reference compound, it’s employed in chromatographic methods to help identify and quantify substances within a mixture, enhancing the accuracy of analytical results .

Drug Discovery

This compound is valuable in drug discovery, where it may be incorporated into drug candidates for various diseases. Its bromine atom can be particularly useful for medicinal chemistry applications .

Biological Studies

6-Bromo-8-phenylimidazo[1,2-a]pyrazine is used in biological studies to probe the function of enzymes and receptors, contributing to our understanding of biological pathways and potential therapeutic targets .

Photophysical Research

Researchers use this compound in photophysical studies to explore light-induced reactions and processes, which is fundamental in the development of photoactive drugs and materials .

Safety and Toxicology

Lastly, it’s important in safety and toxicology research. Understanding its interaction with biological systems helps assess the safety profile of new compounds derived from it .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions for “6-Bromo-8-phenylimidazo[1,2-a]pyrazine” are not explicitly mentioned in the available resources. Given its availability for biochemical research , it’s likely that it will continue to be used in various scientific studies.

properties

IUPAC Name

6-bromo-8-phenylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-8-16-7-6-14-12(16)11(15-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNPEXCLDJWMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN3C2=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281962
Record name 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-phenylimidazo[1,2-a]pyrazine

CAS RN

1159815-57-2
Record name 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159815-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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